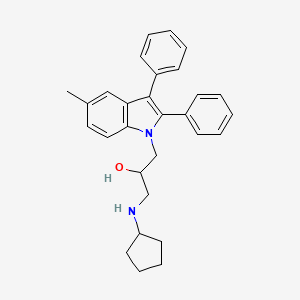

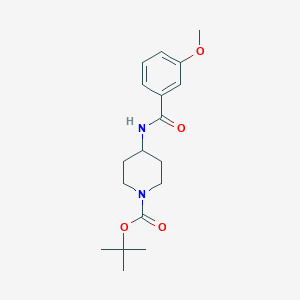

1-(cyclopentylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopentylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, and has been the subject of numerous scientific studies since then.

Scientific Research Applications

Photochemical Cyclization

One study delves into the photochemical cyclization of indole derivatives, leading to the formation of isomers through processes involving loss of HCl. These isomers' structures were determined through a combination of physical and chemical methods, highlighting the compound's role in photochemical transformations and its potential in synthesizing complex molecular structures (Schindler, Niklaus, Stauss, & Härter, 1976).

GTPase Inhibitors

Another area of application is the development of second-generation indole-based dynamin GTPase inhibitors. Through focused library development, researchers confirmed the critical role of the tertiary dimethylamino-propyl moiety for inhibiting dynamin GTPase. This research paves the way for producing compounds with increased potency against dynamin I and II, offering insights into creating more effective inhibitors for clathrin-mediated endocytosis (Gordon et al., 2013).

Synthesis of Phosphorated Indoloazepinones

Research on the silver-catalyzed oxidative cyclization of propargylamide-substituted indoles for synthesizing phosphorated indoloazepinone derivatives reveals a difunctionalization process of alkynes. This method constructs a seven-membered ring through radical cyclization, illustrating the compound's utility in synthesizing structures commonly found in natural products and pharmaceuticals (Hua et al., 2016).

Antifungal Activity

The synthesis and evaluation of antifungal activity of new isoxazoles and dihydroisoxazoles show promising results against various Candida and Aspergillus species. These compounds, derived through 1,3-dipolar cycloaddition, demonstrate the potential of indole derivatives in contributing to antifungal research and development (Chevreuil et al., 2007).

properties

IUPAC Name |

1-(cyclopentylamino)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O/c1-21-16-17-27-26(18-21)28(22-10-4-2-5-11-22)29(23-12-6-3-7-13-23)31(27)20-25(32)19-30-24-14-8-9-15-24/h2-7,10-13,16-18,24-25,30,32H,8-9,14-15,19-20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNADUILVGVYEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC5CCCC5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopentylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-ethylphenyl) pyrrolidin-2-one](/img/structure/B2442726.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2442727.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2442728.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B2442735.png)

![8-(2,4-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442738.png)

![3-ethyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442741.png)

![Ethyl 2-[[3-(ethoxycarbonylamino)-5-iodothiophene-2-carbonyl]amino]-2-methylpropanoate](/img/structure/B2442742.png)